Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester

Description

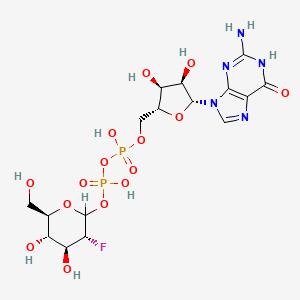

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester (GDP-2FGlc) is a fluorinated sugar nucleotide analog in which the C-2 hydroxyl group of D-glucose is replaced by fluorine, conjugated to guanosine via a diphosphate linkage. This structural modification renders it a potent inhibitor of glycosylation pathways. Studies demonstrate that GDP-2FGlc acts as a metabolic intermediate in cells treated with 2-deoxy-2-fluoro-D-glucose (2FGlc) and guanosine, where it disrupts the assembly of lipid-linked oligosaccharides, thereby inhibiting protein glycosylation . Its mechanism involves competitive inhibition of enzymes like mannosyltransferases, which typically process natural GDP-mannose or GDP-glucose substrates. The fluorine atom at C-2 sterically and electronically alters substrate-enzyme interactions, leading to metabolic trapping and pathway blockade .

Properties

CAS No. |

67341-45-1 |

|---|---|

Molecular Formula |

C16H24FN5O15P2 |

Molecular Weight |

607.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

InChI Key |

XCTFCJLBVWFRGN-PUOYUIIASA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Phosphorylation Using Dicyclohexylcarbodiimide (DCC) Mediated Coupling

A well-established chemical approach for nucleoside diphosphate ester synthesis is the reaction of a nucleoside monophosphate with a phosphoric acid ester in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. This methodology has been optimized to achieve high yields (>90%) within hours, avoiding the long reaction times and low yields (around 45%) typical of older methods.

-

- The nucleoside monophosphate (e.g., guanosine monophosphate) is dissolved in methanol with DCC and optionally a solubilizing agent such as morpholine.

- A methanolic solution of the sugar phosphate ester (here, 2-deoxy-2-fluoro-D-glucose phosphate) is prepared at pH 1–6.5 (preferably pH 4–5).

- The two solutions are slowly combined under stirring at ambient or slightly elevated temperature (around 50–55 °C).

- The reaction proceeds for a few hours, yielding the diphosphate ester with minimal by-products such as methyl esters or dinucleoside pyrophosphates.

-

- High yield (up to 90% or more).

- Short reaction time (a few hours).

- Minimal formation of undesirable side products.

- Scalability for preparative synthesis.

-

- Guanosine-5'-monophosphate free acid (5 g) dissolved in water with morpholine, concentrated, then mixed with methanol, morpholine, and DCC.

- Slowly add glucose-1-phosphate morpholine salt solution (pH adjusted) at 50–55 °C.

- After completion, isolate guanosine diphosphate glucose analog, here adapted for 2-deoxy-2-fluoro-D-glucose phosphate.

Synthesis of 2-deoxy-2-fluoro-D-glucose Intermediate

The fluorinated sugar intermediate is synthesized through multi-step organic transformations involving:

- Reformatsky reaction of 2,3-O-isopropylidene carboxaldehyde with ethyl bromo difluoro acetate to yield fluorinated sugar derivatives.

- Hydrolytic cyclization using ion-exchange resins to form 2-deoxy-2,2-difluoro-1-oxo ribose.

- Protection of hydroxyl groups via silylation and reduction steps to obtain lactols.

- Subsequent functional group transformations leading to the 2-deoxy-2-fluoro-D-glucose derivative ready for phosphorylation.

Phosphorylation and Purification

- The fluorinated sugar is phosphorylated using aroyl chloride and pyridine in ethyl acetate at 60–65 °C.

- The reaction mixture undergoes successive washing steps (acidic, basic, saline) and drying.

- Crystallization is performed by addition of hexane to toluene solutions, cooling, and filtration to isolate the sugar phosphate ester.

- Further purification by washing with dichloromethane and recrystallization ensures high purity of the intermediate for coupling.

Enzymatic Approaches (Emerging Methods)

- Enzymatic synthesis using nucleotide sugar pyrophosphorylases has been explored for related sugar nucleotide analogs.

- One-pot multienzyme systems can convert chemically synthesized monosaccharide derivatives into UDP- or GDP-sugar analogs.

- While enzymatic methods offer regio- and stereoselectivity, they often require extensive optimization and are less suited for large-scale production compared to chemical methods.

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of 2FGlc | Reformatsky reaction, ion-exchange resin cyclization | Reflux (~80–100) | ~3 hours | Not specified | Requires chromatographic purification |

| Phosphorylation of 2FGlc | Aroyl chloride, pyridine, ethyl acetate | 60–65 | ~3 hours | ~60 | Followed by washing and crystallization |

| Coupling with GMP (DCC method) | Guanosine monophosphate, DCC, morpholine, methanol | 50–55 (or ambient) | Few hours | >90 | Minimal by-products, scalable |

| Enzymatic synthesis (alternative) | Multienzyme one-pot system | 25–37 | Variable | Variable | High selectivity, less scalable |

- The DCC-mediated chemical coupling method is superior in terms of yield and reaction time compared to earlier chemical and enzymatic methods, producing guanosine diphosphate sugar esters efficiently with minimal side reactions.

- Fluorination at the C-2 position of glucose significantly alters enzymatic recognition, making the diphosphate ester a potent inhibitor of glycosylation enzymes, which has been confirmed through biochemical assays.

- Purity and stereochemical integrity of intermediates are critical, requiring chromatographic purification and careful control of reaction pH and temperature.

- Enzymatic synthesis methods provide complementary routes for generating libraries of fluorinated sugar nucleotides but are less practical for bulk synthesis.

The preparation of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is best achieved via a multi-step chemical synthesis involving:

- The synthesis of the fluorinated sugar intermediate.

- Its phosphorylation under controlled conditions.

- The final coupling with guanosine monophosphate using dicyclohexylcarbodiimide in methanol with solubilizing amines.

This approach yields high-purity products with excellent yields and manageable reaction times, enabling the compound's application in biochemical research focused on glycosylation inhibition.

Chemical Reactions Analysis

1.1. Fluorination of D-Glucose Derivatives

-

DAST-mediated deoxyfluorination :

-

XeF<sub>2</sub> fluorination :

1.2. Coupling to Guanosine Diphosphate

-

Phosphorylation :

-

Method : Activated fluorinated glucose derivatives (e.g., glycosyl fluorides) react with guanosine diphosphate (GDP) under catalytic conditions (e.g., AgF, SnCl<sub>2</sub>) .

-

Key intermediates : Glycosyl fluorides (e.g., α- or β-anomers) undergo nucleophilic substitution with GDP to form the diphosphate ester .

-

Structural and Reactivity Analysis

Biological and Enzymatic Relevance

-

Glycosidase Inhibition :

-

Metabolic Effects :

Scientific Research Applications

Inhibition of Glycolysis

Research indicates that 2-deoxy-2-fluoro-D-glucose (a related compound) can sensitize cancer cells to treatments by inhibiting glycolysis. This mechanism is critical because cancer cells often rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). Studies have shown that 2-deoxy-2-fluoro-D-glucose can enhance the effectiveness of chemotherapeutic agents like doxorubicin by reducing cell viability and inducing apoptosis in cancer cell lines such as HeLa cells .

Case Studies

- Case Study 1 : In a study involving HeLa cells, treatment with 2-deoxy-2-fluoro-D-glucose alongside doxorubicin resulted in a significant decrease in viable cell counts under both normoxic and hypoxic conditions. This suggests that the compound can effectively target solid tumors, which often exhibit hypoxia .

- Case Study 2 : Another study highlighted the use of 2-deoxy-2-fluoro-D-glucose in combination with other agents to inhibit tumor growth in vivo. The results demonstrated improved outcomes compared to standard treatments alone, indicating potential for clinical applications .

Applications in Glycosylation Research

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester has been utilized to study glycosylation processes extensively. It serves as a model compound to understand how modifications at the C-2 position affect enzyme activity and substrate recognition.

Data Table: Inhibition Potency

| Compound | Apparent Ki (μM) | Notes |

|---|---|---|

| GDP-6dMan | 0.40 | Most effective inhibitor |

| GDP-3dMan | 1.0 | Similar efficacy to GDP-2dGlc |

| GDP-2dGlc | 1.3 | Significant activity |

| GDP-4dMan | 3.1 | Moderate inhibition |

| GDP-2FMan | 15 | Least effective among tested compounds |

This table summarizes the inhibitory effects of various guanosine diphosphate esters on mannosyltransferase activity, showcasing how structural variations impact enzymatic recognition and inhibition .

Mechanism of Action

The mechanism of action of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of lipid-linked sugars, which are essential for protein glycosylation. This inhibition occurs through the binding of the compound to enzymes involved in the glycosylation process, thereby preventing the formation of key intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

GDP-2-Deoxy-2-fluoro-D-mannose (GDP-2FMan)

- Structural Difference: GDP-2FMan contains a mannose moiety with fluorine at C-2, whereas GDP-2FGlc has a glucose backbone. The epimeric configuration at C-2 (mannose vs. glucose) dictates distinct enzyme specificities.

- Functional Impact : GDP-2FMan inhibits the synthesis of Man(GlcNAc)₂-PP-Dol, a critical intermediate in N-linked glycosylation, by trapping dolichol phosphate (Dol-P) as 2FMan-P-Dol. In contrast, GDP-2FGlc likely targets glucosyltransferases or related enzymes due to its glucose orientation .

- Enzyme Specificity : Glucose 6-phosphate dehydrogenase (G6PDH) activity is significantly reduced by C-2 substitutions in glucose derivatives, as shown in yeast and rat liver enzymes, suggesting similar sensitivity in GDP-2FGlc-mediated inhibition .

UDP-2-Deoxy-2-fluoro-D-mannose (UDP-2FMan)

- Nucleotide Variation: UDP-2FMan utilizes uridine instead of guanosine, altering its metabolic targets.

- Inhibitory Role : UDP-2FMan primarily blocks Glc-P-Dol synthesis, a step upstream of GDP-2FMan’s action. This highlights how nucleotide choice (GDP vs. UDP) directs inhibitors to distinct pathways .

2-Deoxy-2-fluoro-D-glucose (FDG)

- Metabolic Role: FDG is a glycolysis tracer phosphorylated to FDG-6-phosphate, which accumulates in cells due to its inability to undergo further metabolism.

- Structural Contrast : The absence of a nucleotide diphosphate group in FDG limits its role to metabolic trapping rather than glycosylation interference.

3-Deoxy-3-fluoro-D-glucose

- Positional Isomerism : Fluorine at C-3 instead of C-2 reduces its impact on enzymes sensitive to C-2 substitutions, such as G6PDH. This underscores the criticality of fluorine positioning in determining inhibitor efficacy .

Chrysanthemyl Diphosphate (CPP)

- Biosynthetic Pathway: CPP, a terpene diphosphate ester, is synthesized by chrysanthemyl diphosphate synthase via non-head-to-tail condensation. Unlike GDP-2FGlc, CPP participates in pyrethrin biosynthesis, illustrating the functional diversity of diphosphate esters .

Research Findings and Mechanistic Insights

- Inhibition Mechanisms: GDP-2FGlc and GDP-2FMan act as substrate analogs, competitively binding to enzymes like mannosyltransferases. Their fluorinated sugars resist further processing, causing Dol-P sequestration and pathway arrest .

- Metabolic Trapping : Analogous to FDG-6-phosphate accumulation in PET imaging, GDP-2FGlc’s persistence in cells disrupts glycosylation by overwhelming salvage pathways .

- Analytical Detection : Metabolites like 2-deoxy-2-fluoro-gluconic acid (m/z 197) are identified via HPLC-ESI-MS, confirming fluorinated glucose degradation products in treated cells .

Biological Activity

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester (often referred to as 19FDG) is a modified glucose analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and clinical implications.

Overview of 19FDG

19FDG is a fluorinated derivative of 2-deoxy-D-glucose (2DG), designed to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. The compound is phosphorylated by hexokinase to form 19FDG-6-phosphate, which accumulates within the cell and disrupts the glycolytic process. This disruption can lead to reduced energy production and increased apoptosis in cancer cells.

-

Inhibition of Glycolysis :

- 19FDG acts as a competitive inhibitor of glucose metabolism. Once inside the cell, it is phosphorylated but cannot proceed through the glycolytic pathway, leading to an accumulation of metabolites that inhibit further glycolysis .

- Studies have shown that 19FDG is more effective than its predecessor, 2DG, in inhibiting glycolysis under both normoxic and hypoxic conditions, making it a promising candidate for treating solid tumors .

- Induction of Apoptosis :

- Impact on Tumor Microenvironment :

In Vitro Studies

A series of experiments were conducted to assess the efficacy of 19FDG compared to 2DG:

| Parameter | 19FDG | 2DG |

|---|---|---|

| Glycolytic Inhibition | Stronger | Weaker |

| Cell Viability (HeLa) | Significantly reduced | Moderately reduced |

| Apoptosis Induction | High | Low |

| Efficacy in Hypoxia | Maintained | Reduced |

These findings suggest that 19FDG not only inhibits glycolysis more effectively but also maintains its cytotoxic effects even in low-oxygen environments typical of solid tumors .

In Vivo Studies

In a xenograft model using MDA-MB-231 breast carcinoma cells, PET imaging confirmed that 19FDG effectively inhibited tumor glucose uptake compared to controls. The results indicated a marked reduction in tumor size and improved overall survival rates in treated animals .

Clinical Implications

The unique properties of 19FDG position it as a potential therapeutic agent in oncology:

- Combination Therapies : The ability of 19FDG to sensitize cancer cells to other treatments like doxorubicin opens avenues for combination therapies that could enhance treatment efficacy while reducing side effects associated with high-dose chemotherapy .

- Targeting Hypoxic Tumors : Given its effectiveness under hypoxic conditions, 19FDG could be particularly useful for treating aggressive cancers that often exhibit such microenvironments, including glioblastoma multiforme and pancreatic cancer .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester, and how do they ensure regiochemical fidelity?

- Answer: Synthesis typically involves enzymatic or chemical coupling of 2-deoxy-2-fluoro-D-glucose with guanosine diphosphate (GDP). Enzymatic methods use recombinant glycosyltransferases (e.g., analogous to CPPase in ) to catalyze the formation of the diphosphate ester bond. Chemical synthesis employs activated phosphate intermediates (e.g., phosphoramidites) under anhydrous conditions. Structural validation via P NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer: Hydrolysis kinetics are assessed by incubating the compound in buffers across a pH range (e.g., 2–10) at controlled temperatures. Phosphate ester bond cleavage is monitored using HPLC or P NMR, with rate constants calculated as described in . Alkaline conditions (pH > 8) typically accelerate hydrolysis due to nucleophilic attack on the phosphate group .

Q. What analytical techniques are recommended for detecting and quantifying this compound in enzymatic assays?

- Answer: Reverse-phase HPLC coupled with UV detection (260 nm for guanosine moiety) or LC-MS/MS (for precise mass identification) is standard. For isotopic tracing, F NMR or radiolabeled C/H derivatives (as in ) can track metabolic incorporation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., F, C) of this compound enhance studies on its metabolic flux in cellular systems?

- Answer: F labeling enables positron emission tomography (PET) imaging to trace real-time uptake in vivo, while C labeling allows metabolic flux analysis via NMR or mass spectrometry. Synthesis involves substituting F during fluorination steps or using C-enriched glucose precursors. Proper controls (e.g., unlabeled analogs) are required to distinguish endogenous signals .

Q. What experimental strategies resolve contradictions in enzymatic activity data when this compound is used as a substrate or inhibitor?

- Answer: Discrepancies may arise from enzyme isoform specificity or assay conditions (e.g., Mg dependency, as in ). Systematic testing across enzyme variants (e.g., mutants with altered active sites) and kinetic profiling (Km, Vmax) under standardized buffer conditions (pH, ionic strength) can clarify mechanisms. Data normalization to co-factor concentrations (e.g., ATP/Mg) is critical .

Q. How can researchers design in vivo studies to evaluate the role of this compound in glycosylation pathways without interference from endogenous analogs?

- Answer: Use gene knockout models (e.g., CRISPR-Cas9) lacking endogenous GDP-sugar synthases or employ competitive inhibitors (e.g., UDP-glucose analogs from ) to suppress background activity. Tissue-specific expression systems (e.g., inducible promoters) further isolate effects .

Methodological Considerations

Q. What precautions are necessary when handling this compound to prevent hydrolysis during storage?

- Answer: Store lyophilized samples at −80°C under inert gas (N). For solutions, use neutral pH buffers (e.g., 20 mM Tris-HCl, pH 7.4) with chelating agents (EDTA) to sequester divalent cations that catalyze hydrolysis. Avoid freeze-thaw cycles .

Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., glycosyltransferases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.